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JAK2 JH2 Tracer

Fluorescence Polarization Binding Affinity JAK-STAT Pathway

Unlike generic fluorescent ATP analogs (e.g., BODIPY-ATP) that yield uninterpretable data in JAK2 JH2 fluorescence polarization (FP) assays, JAK2 JH2 Tracer is a purpose-built, high-affinity (Kd = 0.2 µM) fluorescent probe for the JAK2 pseudokinase domain. validates robust, competitive FP screening of JH2 ATP-binding site ligands, including V617F mutant-selective compounds. Its low minimum usable concentration (1.5 pM) enables sensitive HTS and Kd determination. For researchers requiring reliable JH2 binding data, substitution with generic probes risks failed experiments.

Molecular Formula C38H27F2N7O6S
Molecular Weight 747.7 g/mol
Cat. No. B560593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK2 JH2 Tracer
Molecular FormulaC38H27F2N7O6S
Molecular Weight747.7 g/mol
Structural Identifiers
InChIInChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45)
InChIKeyOAJQEPALUDJGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JAK2 JH2 Tracer: A Validated Fluorescent Probe for the JAK2 Pseudokinase Domain


JAK2 JH2 Tracer (also known as Tracer 5) is a high-affinity fluorescent probe designed specifically for the Janus Kinase 2 (JAK2) pseudokinase (JH2) domain . This small molecule probe is a critical tool for investigating the JAK2 JH2 ATP-binding site, a key regulatory domain whose dysregulation, notably the V617F mutation, is implicated in myeloproliferative neoplasms (MPNs) [1]. Its primary application is in competitive binding assays, such as Fluorescence Polarization (FP), to characterize and screen for novel JH2 ligands . The compound is cataloged with CAS No. 2101955-00-2, has a molecular weight of 747.73, and a molecular formula of C38H27F2N7O6S . Suppliers offer this product in various purities (e.g., ≥98%, >99%) and formats (powder and ready-to-use DMSO solutions) for research use only .

JAK2 JH2 Tracer: Why a Fluorescent ATP Analog Cannot be Substituted in FP Assays


Substituting JAK2 JH2 Tracer with a generic fluorescent ATP analog like BODIPY-ATP for JAK2 JH2 fluorescence polarization assays is problematic and can lead to data that does not accurately reflect binding to the allosteric site of interest [1]. Research has demonstrated that for the JAK2 JH2 domain, the use of a commercially available probe such as BODIPY-ATP (4) resulted in uninterpretable data, underscoring that a standard ATP-site probe is not a suitable tool for this specific pseudokinase domain [1]. This lack of efficacy with a generic probe highlights the necessity for a purpose-built molecule like JAK2 JH2 Tracer (5), which was specifically designed and synthesized to enable robust, competitive FP assays for characterizing ligand interactions at the JAK2 JH2 allosteric site [1].

JAK2 JH2 Tracer Quantitative Evidence Guide: Head-to-Head Performance in Binding Assays


JAK2 JH2 Tracer Binding Affinity (Kd) and Assay Sensitivity vs. Generic ATP Probe

JAK2 JH2 Tracer demonstrates a high binding affinity for the JAK2 JH2 domain with a reported Kd of 0.2 μM [1]. This high affinity directly enables a sensitive assay, with the tracer retaining a satisfactory signal-to-noise ratio at a minimum concentration of 1.5 pM [1]. In stark contrast, a generic fluorescent ATP analog, BODIPY-ATP (4), failed to produce interpretable data in the same FP assay format for the JAK2 JH2 domain, confirming its unsuitability [1].

Fluorescence Polarization Binding Affinity JAK-STAT Pathway Assay Development

JAK2 JH2 Tracer Binding Affinity (Kd) vs. Binder-1

JAK2 JH2 Tracer has a reported Kd of 0.2 μM (200 nM) for the JAK2 JH2 domain . In comparison, JAK2 JH2 binder-1 (compound 11), a potent and selective JAK2 JH2 binder with potential for myeloproliferative neoplasm research, has a reported Kd of 37.1 nM .

Binding Affinity Kd JAK2 JH2 binder-1 Myeloproliferative Neoplasms

JAK2 JH2 Tracer's Utility in Validating a Competitive FP Assay for Hit Discovery

The development of JAK2 JH2 Tracer (probe 5) was a critical enabler for establishing a validated, competitive fluorescence polarization (FP) assay to identify and characterize ligands for the JAK2 JH2 allosteric site [1]. This assay was then successfully used to determine Kd values for 10 known kinase inhibitors, including JNJ7706621, NVP-BSK805, and filgotinib (GLPG0634) [1]. This demonstrates the tracer's direct, practical utility in a real-world drug discovery screening campaign, an application that was not possible with generic ATP probes [1].

Fluorescence Polarization Hit Identification Drug Discovery Allosteric Modulators

JAK2 JH2 Tracer Binding Affinity vs. Binders from a Large-Scale Screen

A high-throughput screen of 107,600 small molecules against the JAK2 JH2 V617F domain identified 55 initial binders, with a low hit rate of 0.05%, indicating the unique structural features of the ATP-binding pocket [1]. Follow-up studies on selected hits and analogs showed binding affinities generally in the range of 40 – 300 μM [2]. In contrast, JAK2 JH2 Tracer exhibits a binding affinity (Kd) of 0.2 μM (200 nM), which is 200 to 1500-fold higher than these hits from an unbiased screen .

Binding Affinity High-Throughput Screening JAK2 V617F Myeloproliferative Neoplasms

High-Impact Applications of JAK2 JH2 Tracer in Drug Discovery Research


Primary Screening and Hit Validation for JAK2 JH2 Allosteric Modulators

Use JAK2 JH2 Tracer as the fluorescent probe in a competitive FP assay to screen libraries of small molecules for their ability to displace the tracer from the JAK2 JH2 ATP-binding site [1]. The validated protocol from Newton et al. provides a robust framework for identifying novel, non-kinase domain binders. As evidenced, the tracer's high affinity (Kd = 0.2 μM) and low minimum usable concentration (1.5 pM) enable sensitive, high-throughput screening for hit identification and rapid Kd determination of lead compounds [1]. This approach is particularly valuable for discovering ligands targeting the V617F mutant form of JAK2, which is implicated in MPNs [1].

Characterization of JAK2 JH2 Binding Affinity (Kd) and SAR Studies

Deploy JAK2 JH2 Tracer to quantitatively characterize the binding affinity (Kd) of newly synthesized JAK2 JH2 ligands, such as JAK2 JH2 binder-1 or compounds from focused libraries [1]. By establishing the tracer's Kd as a benchmark, researchers can generate precise, comparative data on compound potency, thereby driving structure-activity relationship (SAR) optimization [1]. The assay's ability to discriminate between compounds with varying affinities (from 0.2 μM to >300 μM) makes it an essential tool for medicinal chemistry campaigns aiming to improve ligand potency and selectivity for the JH2 domain [1][2].

Selectivity Profiling of JAK2 JH2 Ligands Against Other JAK Family Pseudokinase Domains

While JAK2 JH2 Tracer is specific for the JAK2 JH2 domain, it can be used in comparative FP assays to assess the selectivity of newly identified ligands against other JAK family pseudokinase domains (e.g., JAK1, JAK3, TYK2) [1]. This application is critical for developing selective chemical probes, as highlighted by the need for ligands that differentiate between the JH2 domains of various JAKs [2]. By quantifying the degree to which a test compound displaces the tracer from JAK2 JH2 versus its effect on other JH2 domains, researchers can confirm target engagement and minimize off-target effects [1].

Functional Validation of JAK2 JH2 Binders in Cellular Assays

Use JAK2 JH2 Tracer as a companion biochemical tool to validate cellular activity of JAK2 JH2 binders. After identifying a hit or lead compound in a tracer-based FP assay [1], the compound can be advanced into cell-based models of MPNs. The binding affinity (Kd) determined by the tracer assay provides a key benchmark for correlating target engagement with downstream functional effects, such as the inhibition of JAK2 V617F-dependent cell proliferation [1]. This two-step approach (biochemical binding followed by cellular validation) is a standard and rigorous pathway for hit-to-lead progression.

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